Ethylaminoethanol

CO₂ capture oxidative degradation solvent stability

EAE (2-(Ethylamino)ethanol, CAS 110-73-6) is a secondary alkanolamine delivering rapid CO₂ absorption with substantially lower oxidative degradation than MEA, DEA, or MDEA—reducing solvent replenishment in continuous gas treating. As the essential N-ethylaminoethanol building block for hydroxychloroquine API synthesis, its unique secondary-amine N–H and primary hydroxyl enable alkylation/reductive amination pathways unavailable with DEA, TEA, or MDEA. Dual-action corrosion inhibition further supports closed-loop cooling and boiler water systems. Procure ≥98% purity material with lot-specific COA for process-critical pharmaceutical and industrial applications.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
Cat. No. B8294368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylaminoethanol
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCCNC(C)O
InChIInChI=1S/C4H11NO/c1-3-5-4(2)6/h4-6H,3H2,1-2H3
InChIKeyXGIKILRODBEJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylaminoethanol (EAE, CAS 110-73-6): Procurement Specifications and In-Class Positioning for Industrial Solvent and Pharmaceutical Intermediate Applications


Ethylaminoethanol (EAE), also designated as 2-(ethylamino)ethanol or N-ethylethanolamine, is a secondary alkanolamine characterized by the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . It exists as a colorless to pale yellow liquid with a density of approximately 0.914 g/mL at 20–25°C, a boiling point of 167–170°C, and a flash point of 78°C . Commercially available synthesis-grade material is typically specified at ≥97.0–98.0% purity by GC . EAE belongs to the ethanolamine family but differs structurally from primary amines (e.g., monoethanolamine, MEA), secondary amines with alternative substitution (e.g., diethanolamine, DEA; N-methyldiethanolamine, MDEA), and tertiary amines (e.g., triethanolamine, TEA). These structural distinctions produce quantifiable differences in key performance parameters including basicity, CO₂ absorption kinetics, oxidative stability, and functional group availability for downstream pharmaceutical derivatization.

Why Substituting Ethylaminoethanol with MEA, DEA, MDEA, or TEA Compromises Process Performance: Evidence-Based Differentiation


Generic substitution among ethanolamines is technically unsound due to divergent molecular architectures that directly govern reaction kinetics, equilibrium behavior, and material durability. EAE, as a secondary amine bearing a single ethyl substituent and a single hydroxyethyl group, occupies a distinct performance niche that cannot be replicated by primary amines (e.g., MEA), tertiary amines (e.g., TEA, MDEA), or secondary amines with differing substitution patterns (e.g., DEA). The quantitative evidence presented in Section 3 demonstrates that EAE offers a favorable combination of rapid CO₂ absorption kinetics characteristic of secondary amines [1] while exhibiting substantially lower oxidative degradation rates compared to primary and other secondary amine alternatives [2]. Furthermore, the presence of both a secondary amine hydrogen and a primary alcohol hydroxyl group enables specific reactivity pathways in pharmaceutical intermediate synthesis—particularly the alkylation and reductive amination sequences essential for manufacturing active pharmaceutical ingredients (APIs) such as hydroxychloroquine [3]—that are sterically or electronically unavailable with alternative ethanolamines. These performance divergences translate directly to process economics, solvent longevity, and synthetic route viability.

Ethylaminoethanol Comparative Performance Data: Quantified Differentiation from DEA, TEA, MDEA, and MEA for Scientific Procurement Decisions


Oxidative Degradation Resistance: EAE Demonstrates Superior Stability Relative to MEA, DEA, TEA, and MDEA Under Accelerated CO₂ Capture Conditions

In accelerated oxidative degradation studies conducted at 150°C using a high-temperature high-pressure subcritical reactor, aqueous ethylaminoethanol (EAE) exhibited a lower percentage of oxidative degradation compared to monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA), and N-methyldiethanolamine (MDEA) under identical experimental conditions [1]. The study, which aimed to identify a suitable replacement for MEA in post-combustion CO₂ capture, systematically compared six aqueous amine solvents and found EAE to be the most oxidatively stable among the alkanolamines tested. This enhanced oxidative stability translates directly to reduced solvent make-up requirements and extended operational lifetimes in continuous gas scrubbing applications.

CO₂ capture oxidative degradation solvent stability amine scrubbing

Basicity (pKa) Comparison: Ethylaminoethanol Exhibits Intermediate Proton Affinity Positioned Between DEA and TEA for Optimized Acid Gas Scavenging

The basicity of ethanolamines, expressed as pKa (conjugate acid), governs both the rate and equilibrium of acid gas absorption. Literature reports indicate pKa values for monoethanolamine (MEA) at 9.45, diethanolamine (DEA) at 8.88, and triethanolamine (TEA) at 7.74–7.77 [1][2]. Ethylaminoethanol (EAE) has been reported with an experimental pKa of approximately 9.45–9.7 [3], which positions EAE in the higher-basicity tier alongside MEA and substantially above DEA (8.88) and TEA (7.74). Higher pKa values correlate with more favorable reaction thermodynamics for acid gas (CO₂, H₂S) absorption, providing EAE with a kinetic and equilibrium advantage over DEA and TEA in scrubbing applications, while its secondary amine character avoids the high regeneration energy penalty associated with primary amines like MEA.

acid gas scrubbing basicity pKa amine reactivity

CO₂ Absorption Kinetics: Secondary Amine EAE Provides Faster Reaction Rates than Tertiary Amines MDEA and TEA

The reaction rate with CO₂ is fundamentally governed by amine class: primary and secondary amines react rapidly via carbamate formation, whereas tertiary amines react via the slower bicarbonate pathway [1]. Published comparative data demonstrate that tertiary amines such as N-methyldiethanolamine (MDEA) and triethanolamine (TEA) exhibit substantially lower CO₂ reaction rates compared to primary and secondary amines like MEA and DEA [1]. As a secondary amine, ethylaminoethanol (EAE) follows the rapid carbamate formation mechanism, providing absorption kinetics comparable to DEA and MEA while offering advantages in regeneration energy relative to MEA [2]. Kinetic measurements confirm that CO₂ absorption in EAE-based solvents follows first-order kinetics with respect to both EAE and CO₂ under the fast-reaction regime, establishing the mechanistic basis for its kinetic superiority over tertiary amine alternatives [3].

CO₂ capture absorption kinetics amine scrubbing reaction rate

Acute Oral Toxicity (LD₅₀) Comparison: EAE Oral LD₅₀ Values Indicate Moderate Toxicity Classification for Safe Industrial Handling Protocols

Ethylaminoethanol (EAE) exhibits an acute oral LD₅₀ in rats reported as 1020 mg/kg by Sigma-Aldrich/Merck Millipore and 1480 mg/kg by alternative sources [1], with dermal LD₅₀ in rats of 3670 mg/kg . This oral toxicity profile places EAE in the moderate toxicity category under GHS classification (Acute Toxicity Category 4 for oral exposure) . For comparative context, monoethanolamine (MEA) is reported with oral LD₅₀ values ranging from approximately 1720–2100 mg/kg in rats, diethanolamine (DEA) at approximately 710–1820 mg/kg, and triethanolamine (TEA) at approximately 4190–8000 mg/kg [2]. EAE's oral LD₅₀ of 1020–1480 mg/kg positions it with comparable or moderately lower acute oral toxicity than DEA (which ranges down to 710 mg/kg), while requiring more stringent handling precautions than the considerably less acutely toxic TEA (>4000 mg/kg). This toxicity profile does not preclude industrial use but mandates appropriate PPE and engineering controls consistent with corrosive and combustible liquid handling.

toxicology safety LD50 industrial hygiene

Ethylaminoethanol Optimal Deployment Scenarios: Evidence-Guided Application Selection for Procurement and Process Engineering


Post-Combustion CO₂ Capture Solvent Systems Requiring Extended Operational Lifetime and Reduced Make-Up Frequency

Based on direct comparative oxidative degradation evidence [1] demonstrating that aqueous EAE undergoes less percentage oxidative degradation than MEA, DEA, TEA, and MDEA at 150°C accelerated conditions, EAE-based solvent formulations are optimally deployed in continuous CO₂ capture installations where solvent longevity directly governs operating expenditure. The reduced oxidative degradation rate minimizes solvent replenishment requirements and attenuates the accumulation of corrosive degradation byproducts (e.g., organic acids, heat-stable salts) that accelerate equipment corrosion and fouling. This evidence supports EAE selection over conventional MEA or DEA solvents in post-combustion capture units operating with flue gas containing residual oxygen, where oxidative degradation represents a primary solvent loss mechanism.

Hydroxychloroquine and Related 4-Aminoquinoline API Manufacturing via Reductive Amination and Alkylation Sequences

EAE serves as an essential pharmaceutical intermediate in the synthesis of hydroxychloroquine, a 4-aminoquinoline antimalarial and immunomodulatory agent. The synthetic route requires condensation of 5-iodopentan-2-one (or 1-chloro-4-pentanone) with 2-(ethylamino)ethan-1-ol to form the key aminoketone intermediate 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, which subsequently undergoes reductive amination [2][3]. This specific reactivity depends critically on the availability of the secondary amine N–H group for alkylation coupled with the terminal primary hydroxyl group for subsequent derivatization. Alternative ethanolamines such as DEA (lacking the ethyl substituent pattern required for the final pharmacophore), TEA (tertiary amine lacking the necessary N–H), or MDEA (incorrect substitution pattern) cannot substitute for EAE in this synthetic pathway without fundamentally redesigning the route. Procurement of EAE for pharmaceutical manufacturing is therefore non-negotiable for this established industrial process.

Corrosion Inhibition in Carbon Steel Systems Exposed to Aerated Chloride-Containing Environments

Electrochemical and colorimetric corrosion rate measurements have evaluated the efficiency of 2-ethylaminoethanol as a corrosion inhibitor for carbon steel in aerated 3% NaCl solutions [4]. The inhibition mechanism involves both stabilization of the hydroxide surface film and direct adsorption onto bare metal sites. This dual-action inhibition, combined with the compound's moderate volatility and water solubility, supports deployment in closed-loop cooling water systems, boiler water treatment, and temporary corrosion protection applications. The evidence indicates that EAE provides quantifiable corrosion protection in chloride-rich aqueous environments where carbon steel would otherwise undergo rapid pitting and general corrosion.

Acid Gas Scrubbing Applications Requiring Balanced Absorption Kinetics and Regeneration Energy Efficiency

EAE's classification as a secondary amine [5] provides CO₂ absorption kinetics via the rapid carbamate formation pathway—substantially faster than tertiary amines such as MDEA and TEA, which are limited to the slower bicarbonate formation route [5][6]. Simultaneously, EAE avoids the extreme regeneration energy penalty characteristic of primary amines such as MEA (which forms the most stable carbamates). The combination of favorable pKa (9.45–9.7) and secondary amine character positions EAE as a candidate for gas treating applications where both absorber column efficiency (fast kinetics) and stripper energy consumption (moderate regeneration duty) are economically constrained. EAE can also function as a rate-promoting additive in blended solvent formulations with tertiary amines to enhance overall absorption rates while preserving the regeneration energy advantages of the tertiary amine base solvent.

Technical Documentation Hub

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